molecular formula C18H19N3O2S B13811110 4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide CAS No. 71795-21-6

4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide

Cat. No.: B13811110
CAS No.: 71795-21-6
M. Wt: 341.4 g/mol
InChI Key: BAJNBINKRWTUIC-UHFFFAOYSA-N
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Description

Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- is a complex organic compound with a molecular formula of C17H18N2O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The structure of this compound includes a benzenesulfonamide core with various functional groups attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), Dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzenesulfonamide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a decrease in the production of bicarbonate and protons. This inhibition can disrupt various physiological processes, such as pH regulation and ion transport, which are critical for the survival and proliferation of cancer cells and bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential as a versatile reagent in chemical synthesis and as a potent inhibitor in biological systems .

Properties

CAS No.

71795-21-6

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-benzyl-1-(4-methylphenyl)sulfonyl-3-prop-2-ynylguanidine

InChI

InChI=1S/C18H19N3O2S/c1-3-13-19-18(20-14-16-7-5-4-6-8-16)21-24(22,23)17-11-9-15(2)10-12-17/h1,4-12H,13-14H2,2H3,(H2,19,20,21)

InChI Key

BAJNBINKRWTUIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)NCC#C

Origin of Product

United States

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